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Introduction
LY2940094, also known as BTRX-246040, is a potent and selective antagonist of the

Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, a G protein-coupled receptor

involved in various neurological processes.[1][2] Preclinical and clinical studies have

investigated its therapeutic potential in conditions such as Major Depressive Disorder (MDD),

alcohol dependence, and binge eating disorder.[1][3][4] These application notes provide a

detailed overview of protocols for the long-term administration of LY2940094 in chronic studies,

based on available preclinical and clinical data.

Mechanism of Action
LY2940094 exerts its effects by blocking the NOP receptor.[1] The activation of this receptor by

its endogenous ligand, N/OFQ, initiates several intracellular signaling cascades. These include

the inhibition of adenylyl cyclase (which decreases cyclic AMP levels), the modulation of ion

channels (inhibiting calcium channels and activating potassium channels), and the activation of

various protein kinases, including the mitogen-activated protein kinase (MAPK) pathway.[1][5]

[6][7] By antagonizing the NOP receptor, LY2940094 prevents these downstream effects, which

is believed to underlie its therapeutic activity.
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Caption: Signaling pathway of the NOP receptor and the inhibitory action of LY2940094.
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Quantitative Data from Preclinical and Clinical
Studies
The following tables summarize dosing parameters from chronic administration studies of

LY2940094.

Table 1: Preclinical Administration in Rodent Models
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Species
Study
Duration

Route of
Administrat
ion

Dose Range
Key
Findings

Reference(s
)

Rat (Indiana

P)

4 days (sub-

chronic)
Oral (gavage)

30 mg/kg,

daily

Reduced

ethanol

intake without

significant

tolerance.

[8]

Rat (msP) Acute Oral (gavage) 3, 30 mg/kg

Dose-

dependently

reduced

ethanol self-

administratio

n.

[8]

Mouse 5 days Oral (gavage)
30 mg/kg,

daily

Antidepressa

nt-like effect

did not show

tolerance.

[9]

Mouse
1, 2, or 3

weeks
Oral (gavage)

30 mg/kg,

daily

Used to study

effects on

remyelination

.

[4]

Rat (Fischer

F-344)
Acute Oral (gavage)

3, 10, 30

mg/kg

Dose-

dependent

inhibition of

stress-

induced

hyperthermia.

[9]

Table 2: Clinical Administration in Human Trials
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Indication
Study
Duration

Route of
Administr
ation

Dose
Study
Design

Key
Findings

Referenc
e(s)

Major

Depressive

Disorder

8 weeks
Oral

(capsule)

40 mg,

once daily

Double-

blind,

placebo-

controlled

Evidence

of

antidepres

sant effect;

safe and

well-

tolerated.

[3][10]

Alcohol

Dependen

ce

8 weeks Oral
40 mg,

daily

Randomize

d, placebo-

controlled

Reduced

heavy

drinking

days and

increased

abstinence.

[11]

Experimental Protocols
Preclinical Chronic Administration Protocol (Rodents)
This protocol is a generalized framework based on published sub-chronic and multi-week

studies.[4][8][9] Researchers must adapt this protocol based on specific experimental goals

and institutional animal care and use committee (IACUC) guidelines.

1. Materials and Reagents:

LY2940094 powder

Vehicle for suspension/solution (e.g., 1% carboxymethylcellulose, 0.25% Tween 80 in sterile

water). Note: The exact vehicle for chronic oral gavage in published studies is often not

specified. Vehicle scouting for stability and tolerability is recommended.

Appropriately sized gavage needles (e.g., 20-gauge, 1.5-inch for mice; 18-gauge, 3-inch for

rats)
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Standard laboratory animal diet and water

Animal scale and necessary caging

2. Dosing Solution Preparation:

Calculate the required amount of LY2940094 and vehicle based on the desired concentration

and the number of animals to be dosed. A typical dosing volume for oral gavage is 5-10

mL/kg.

On each day of dosing, freshly prepare the formulation by weighing LY2940094 and

suspending or dissolving it in the chosen vehicle.

Ensure the formulation is homogenous by vortexing or stirring prior to administration.

3. Animal Handling and Administration Procedure:

Animal Model: Use an appropriate rodent strain and age for the intended study (e.g.,

C57BL/6 mice, Sprague-Dawley rats).

Acclimation: Allow animals to acclimate to the facility for at least one week prior to the start of

the study.

Dose Administration (Oral Gavage):

Weigh the animal to determine the precise volume to be administered.

Gently but firmly restrain the animal.

Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the

correct insertion depth.

Insert the gavage needle into the esophagus and administer the compound smoothly.

Return the animal to its home cage and monitor for any immediate adverse reactions.

Frequency: Administer LY2940094 once daily, at the same time each day, for the duration of

the study (e.g., 1 to 4 weeks).
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4. Monitoring and Endpoints:

Daily: Observe animals for clinical signs of toxicity, changes in behavior, and general welfare.

Body Weight: Record body weight at least twice weekly.

Food and Water Consumption: Measure food and water intake periodically, as relevant to the

study.

Behavioral Assessments: Conduct behavioral tests as required by the experimental design

(e.g., forced swim test, ethanol self-administration).[8][9]

Terminal Procedures: At the end of the study, collect blood and tissues for pharmacokinetic,

pharmacodynamic, or toxicological analysis as planned.

Clinical Trial Protocol Outline (Major Depressive
Disorder)
This is a summary of the protocol used in the 8-week proof-of-concept study for MDD.[3][10]

1. Study Design:

8-week, randomized, double-blind, placebo-controlled, parallel-group study.

2. Participant Population:

Inclusion Criteria:

Diagnosis of MDD without psychotic features (DSM-IV-TR).

GRID Hamilton Depression Rating Scale 17 (GRID-HAMD17) total score ≥20 at

screening.

Body Mass Index (BMI) between 18 and 35 kg/m ².

Exclusion Criteria:
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Current or previous diagnosis of bipolar disorder, schizophrenia, or other psychotic

disorders.

Meeting criteria for treatment-resistant depression (failure of ≥2 adequate antidepressant

trials).

Electroconvulsive therapy or similar treatments within 6 months prior to screening.

3. Treatment Protocol:

Investigational Arm: 40 mg LY2940094 administered orally as one capsule, once daily for 8

weeks.

Control Arm: Matching placebo administered orally as one capsule, once daily for 8 weeks.

4. Efficacy and Safety Assessments:

Primary Outcome: Change from baseline to Week 8 in the GRID-HAMD17 total score.

Secondary Outcomes: Proportion of participants achieving response and remission, changes

in other clinical scales (e.g., Clinical Global Impression).

Safety Monitoring: Regular monitoring of adverse events, vital signs, and laboratory

assessments throughout the study.
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Caption: Generalized workflow for a chronic preclinical study of LY2940094 in rodents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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